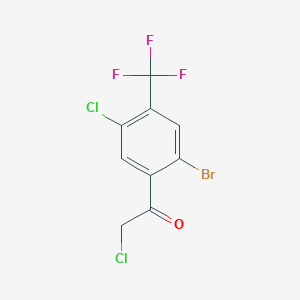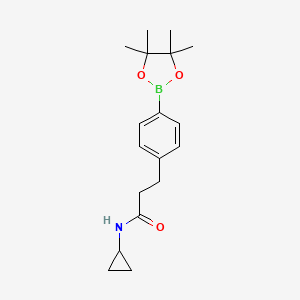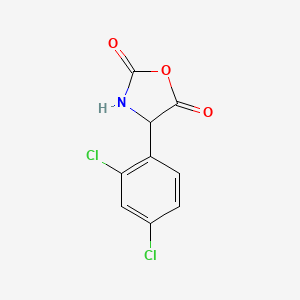
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules . This compound, specifically, features a bromine atom at the 6th position, an isopropyl group at the 1st position, and a methanol group at the 4th position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields.
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis with optimized catalysts and reaction conditions to ensure high yield and purity. The process may include recrystallization steps using solvents like n-heptane to achieve the desired product .
化学反应分析
Types of Reactions: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (6-Bromo-1-isopropyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-isopropyl-1H-indol-4-yl)-carboxylic acid.
Reduction: 1-Isopropyl-1H-indol-4-yl-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, are widely used in organic synthesis as building blocks for more complex molecules .
Biology: These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases like cancer, HIV, and inflammatory disorders .
Industry: In the chemical industry, indole derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals .
作用机制
The mechanism of action of (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 1H-Indole-3-methanol, 6-bromo-
Uniqueness: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl group at specific positions on the indole ring can significantly influence its reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
(6-bromo-1-propan-2-ylindol-4-yl)methanol |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)14-4-3-11-9(7-15)5-10(13)6-12(11)14/h3-6,8,15H,7H2,1-2H3 |
InChI 键 |
YOFWELSAOIZXBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



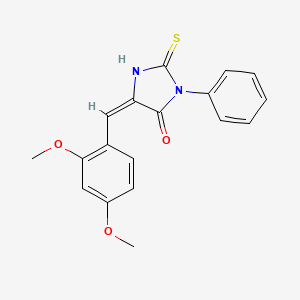
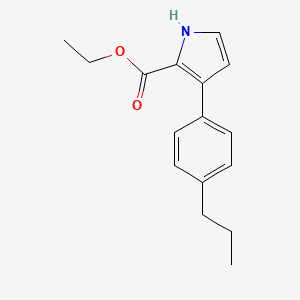
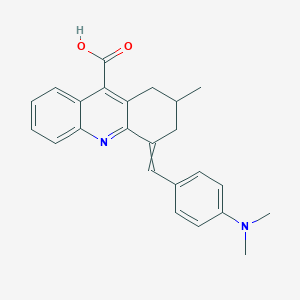

![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
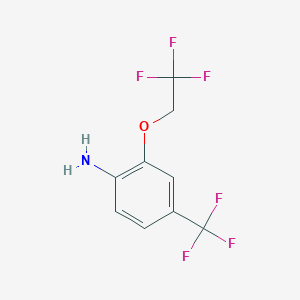
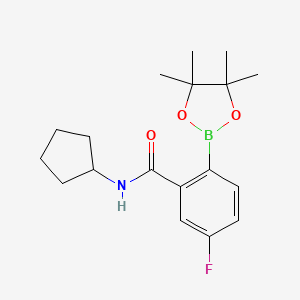
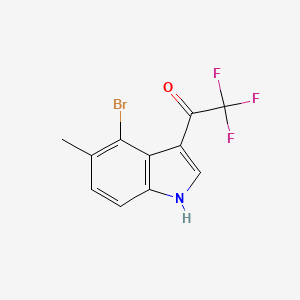
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
